molecular formula C20H38I2N2 B1664930 triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide CAS No. 63951-43-9

triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide

Cat. No.: B1664930
CAS No.: 63951-43-9
M. Wt: 560.3 g/mol
InChI Key: UWOZUINVJAAGAU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide typically involves the reaction of p-triethylammoniophenethyl with triethylamine in the presence of iodine . The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories under stringent conditions to ensure purity and bioactivity .

Chemical Reactions Analysis

Types of Reactions

triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iodinated compounds, while reduction could result in the formation of simpler amines .

Scientific Research Applications

triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential effects on cellular processes and bioactivity.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes and proteins, potentially affecting various biochemical pathways. detailed studies on its exact mechanism are still ongoing .

Properties

CAS No.

63951-43-9

Molecular Formula

C20H38I2N2

Molecular Weight

560.3 g/mol

IUPAC Name

triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide

InChI

InChI=1S/C20H38N2.2HI/c1-7-21(8-2,9-3)18-17-19-13-15-20(16-14-19)22(10-4,11-5)12-6;;/h13-16H,7-12,17-18H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

UWOZUINVJAAGAU-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CC)CCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, ((p-triethylammonio)phenethyl)triethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide
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triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide
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triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide
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triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide
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triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide
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Reactant of Route 6
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide

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